methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate
Description
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate is a chemical compound with the molecular formula C12H12N2O2S3 and a molecular weight of 312.434 g/mol . This compound contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry due to its ability to cross cellular membranes and interact strongly with biological targets .
Properties
IUPAC Name |
methyl 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-16-10(15)8-18-12-14-13-11(19-12)17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFISGCLKMAGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate typically involves the reaction of appropriate thiadiazole derivatives with benzylthiol and methyl acetate under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction
Chemical Reactions Analysis
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiols or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate has shown significant potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit strong cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .
- A structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxic activity against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that 1,3,4-thiadiazole derivatives possess broad-spectrum activity against bacteria and fungi:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Certain derivatives have shown promising antifungal properties, making them candidates for further development in treating fungal infections .
Pesticide Development
Due to their biological activity, thiadiazole derivatives are being explored for use in agrochemicals:
- Insecticides and Fungicides : The ability of these compounds to inhibit microbial growth suggests potential applications as agricultural pesticides .
- Plant Growth Regulators : Some studies suggest that these compounds may act as growth regulators in plants, enhancing growth and resistance to pathogens .
Fluorescent Materials
The unique structural properties of this compound allow it to be utilized in material science:
- Fluorescent Probes : Research indicates that thiadiazole derivatives can exhibit fluorescence properties suitable for use in sensors and imaging applications .
- Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices may enhance the thermal and mechanical properties of materials .
Case Studies
- Cytotoxicity Testing : A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in cancer cell lines. The study utilized flow cytometry to assess cell cycle changes and apoptosis mechanisms .
- Antimicrobial Evaluation : A comprehensive evaluation of various thiadiazole compounds showed their efficacy against multiple bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these findings .
Mechanism of Action
The mechanism of action of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate involves its interaction with biological targets through the thiadiazole ring. This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in anticancer or antiviral research .
Comparison with Similar Compounds
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activity.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Biological Activity
Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, particularly focusing on its anticancer and antibacterial properties.
- Molecular Formula : C12H12N2O2S3
- Molecular Weight : 312.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps including the formation of the thiadiazole ring and the introduction of the benzylthio group. The general synthetic pathway can be outlined as follows:
- Formation of Thiadiazole Ring : The thiadiazole ring is formed through the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones.
- Introduction of Benzylthio Group : This is achieved by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
- Acetylation : The final step involves acetylation to produce the methyl ester derivative.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives including this compound:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, derivatives with specific substitutions showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes related to DNA synthesis and cell division. Additionally, it disrupts cell membranes leading to increased permeability and apoptosis in cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Activity Against Gram-positive Bacteria : Studies have shown that derivatives exhibit strong activity against Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .
Case Studies
- Cytotoxic Evaluation : A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives for their anticancer activity. Compounds were tested against multiple cancer cell lines with promising results indicating effective proliferation inhibition .
- Antibacterial Testing : In another study focusing on antibacterial properties, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds displayed significant antibacterial activity comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with methyl chloroacetate in a polar solvent (e.g., DMF or ethanol) under reflux. Sodium hydroxide or triethylamine is often used to deprotonate the thiol group, enhancing reactivity .
- Data Contradictions : While ultrasound-assisted synthesis improves reaction efficiency (yields up to 85% in 2 hours), traditional thermal methods may require longer reaction times (6–8 hours) but achieve comparable yields (80–82%) .
| Synthetic Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ultrasound-assisted | NaOH/EtOH | 60 | 85 | |
| Thermal reflux | Et₃N/DMF | 80 | 82 |
Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?
- Methodology : Use ¹H/¹³C NMR to verify the thiadiazole ring protons (δ 7.5–8.2 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 329.02). Purity is assessed via HPLC (>95% purity threshold) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C (room temperature), 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation via HPLC over 30 days. The ester group is prone to hydrolysis at pH > 8, with <5% degradation at pH 7 after one month .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for antimicrobial activity using in vitro assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). IC₅₀ values for related thiadiazole derivatives range from 12–25 µM, attributed to the thioether and benzyl groups disrupting microbial membranes .
Advanced Research Questions
Q. How does the electronic structure of the thiadiazole ring influence reactivity in nucleophilic substitutions?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density. The sulfur atoms in the thiadiazole ring create electron-deficient regions, favoring nucleophilic attacks at the 2-position. Substituents like benzylthio enhance electrophilicity, accelerating reactions with amines or thiols .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with target enzymes (e.g., bacterial dihydrofolate reductase). Conflicting MIC values may arise from variations in bacterial strain resistance or assay protocols .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodology : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis rates. Introduce electron-withdrawing groups (e.g., nitro) on the benzylthio moiety to enhance metabolic stability. In silico ADMET predictions (SwissADME) prioritize analogs with LogP < 3.5 and high gastrointestinal absorption .
| Analog Modification | LogP | Metabolic Stability (t₁/₂, h) | Reference |
|---|---|---|---|
| Methyl ester (parent) | 2.8 | 1.5 | |
| tert-Butyl ester | 3.1 | 4.2 | |
| 4-Nitrobenzylthio derivative | 3.4 | 6.8 |
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- Methodology : Employ LC-MS/MS with a C18 column and MRM mode to detect impurities at <0.1% levels. For isomeric byproducts (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole), use 2D NMR (COSY, NOESY) to resolve structural ambiguities .
Q. How do synergistic effects with commercial antibiotics enhance therapeutic potential?
- Methodology : Test combinations with ciprofloxacin or fluconazole in checkerboard assays. Fractional inhibitory concentration (FIC) indices <0.5 indicate synergy. For example, the compound reduces ciprofloxacin MIC against E. coli by 4-fold, suggesting disruption of efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
